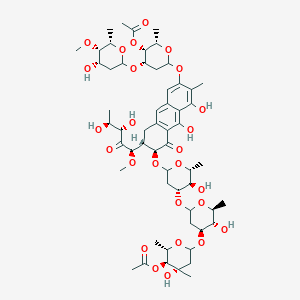
(5S)-5-methylimidazolidine-2,4-dione
Descripción general
Descripción
(5S)-5-methylimidazolidine-2,4-dione, commonly known as proline, is a non-essential amino acid that is widely distributed in nature. It is an important component of proteins and plays a crucial role in various biochemical and physiological processes. Proline is synthesized in the body from glutamate and is involved in the biosynthesis of collagen, which is the main structural protein in the body. In recent years, proline has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Aplicaciones Científicas De Investigación
Antidiabetic Properties
(5S)-5-methylimidazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. For instance, various 5-substituted thiazolidine-2, 4-diones have been synthesized and evaluated for their hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice. The structural component, particularly the 5-(4-oxybenzyl) moiety, has been identified as crucial for significant antidiabetic activity (Sohda et al., 1982). Another study highlighted the reduction of insulin resistance in obese and diabetic animals through a specific derivative, ADD-3878, which marked its effectiveness in abnormal glucose and lipid metabolism associated with insulin resistance or obesity (Fujita et al., 1983).
Antioxidant and Renal Protective Effects
Studies have indicated the potential of certain (5S)-5-methylimidazolidine-2,4-dione derivatives as intrinsic antioxidants. For example, the compound NZ-419 has shown promising results in preventing the initiation and progression of chronic renal failure in rat models. Its oral administration was linked to the inhibition of oxidative stress induced by chronic renal failure, demonstrating a significant protective effect on the kidneys (Ienaga et al., 2009).
Antidepressant Effects
Certain derivatives of (5S)-5-methylimidazolidine-2,4-dione have been explored for their antidepressant properties. For instance, 5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione has shown potential antidepressant activity, indicating its mechanism of action different from that of the traditional tricyclic antidepressants and monoamine oxidase inhibitors (Wessels et al., 1980).
Propiedades
IUPAC Name |
(5S)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c1-2-3(7)6-4(8)5-2/h2H,1H3,(H2,5,6,7,8)/t2-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAQYKGITHDWKL-REOHCLBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70423560 | |
| Record name | Methylhydantoin-5-(L) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5S)-5-methylimidazolidine-2,4-dione | |
CAS RN |
40856-73-3 | |
| Record name | Methylhydantoin-5-(L) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70423560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(2R,3R,4R,5R)-5,6-dihydroxy-1-oxo-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13629.png)











